molecular formula C16H17N3O5S2 B2580491 5-(dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide CAS No. 1170525-41-3

5-(dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide

Cat. No.: B2580491
CAS No.: 1170525-41-3
M. Wt: 395.45
InChI Key: IJWAKCQHPJXRSM-UHFFFAOYSA-N
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Description

5-(dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H17N3O5S2 and its molecular weight is 395.45. The purity is usually 95%.
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Biological Activity

5-(dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a furan ring, a benzothiazole moiety, and a dimethylsulfamoyl group. Its structural complexity allows for diverse interactions with biological targets, which is crucial for its activity.

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. In vitro studies have demonstrated that derivatives of benzothiazole and furan can inhibit the proliferation of cancer cells. For instance, compounds tested on human lung cancer cell lines (A549, HCC827, NCI-H358) showed promising results in both 2D and 3D cultures with varied IC50 values indicating their effectiveness against tumor growth .

Table 1: IC50 Values of Related Compounds in Antitumor Studies

Compound IDCell LineIC50 (μM) - 2DIC50 (μM) - 3D
5A5496.26 ± 0.3320.46 ± 8.63
6HCC8276.48 ± 0.1116.00 ± 9.38
9NCI-H358ModerateHigh

These results suggest that the compound may interact with DNA or cellular receptors, leading to apoptosis in cancer cells.

Antimicrobial Activity

The antimicrobial potential of compounds featuring benzothiazole has been documented, with studies showing effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structural components likely contribute to its ability to penetrate bacterial membranes and disrupt cellular processes .

Table 2: Antimicrobial Activity Against Bacterial Strains

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)
5Escherichia coliLow
6Staphylococcus aureusModerate

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in tumor growth or bacterial metabolism by binding to their active sites.
  • DNA Interaction : Similar compounds have shown the ability to bind within the minor groove of DNA, potentially leading to interference with replication and transcription processes .
  • Signal Transduction Modulation : The compound may alter signaling pathways by interacting with cellular receptors.

Case Studies

Several studies have explored the biological activity of related compounds:

  • A study evaluated a series of furan derivatives for their cytotoxic effects on lung cancer cell lines, demonstrating that modifications to the benzothiazole structure could enhance activity .
  • Another investigation focused on the antimicrobial properties of similar compounds, finding effective inhibition against various pathogens .

Properties

IUPAC Name

5-(dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S2/c1-4-23-10-5-6-11-13(9-10)25-16(17-11)18-15(20)12-7-8-14(24-12)26(21,22)19(2)3/h5-9H,4H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWAKCQHPJXRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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